molecular formula C15H15N B13120052 1-Ethyl-9,10-dihydroacridine

1-Ethyl-9,10-dihydroacridine

Cat. No.: B13120052
M. Wt: 209.29 g/mol
InChI Key: RYTZLYXFIJLRAX-UHFFFAOYSA-N
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Description

Overview of the Dihydroacridine Class and its Chemical Significance

Dihydroacridines, also known as acridans, are reduced derivatives of acridine (B1665455), a nitrogen-containing heterocyclic aromatic compound. The most common isomer is 9,10-dihydroacridine (B10567), which features a non-planar, boat-shaped central ring. This structural feature disrupts the aromaticity of the central ring, bestowing upon dihydroacridines distinct chemical properties compared to their fully aromatic acridine counterparts.

The chemical significance of the dihydroacridine class is multifaceted. They are recognized as important intermediates in various chemical syntheses. researchgate.net Their utility is particularly noted in the development of photocatalysts, organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry. The reactivity of the N-H and C-H bonds in the 9- and 10-positions allows for a variety of chemical transformations, making them versatile building blocks for more complex molecules. Dihydroacridine derivatives have been investigated for their potential as photocatalysts in reductive defluorination reactions, highlighting their capacity to facilitate challenging chemical transformations under mild conditions. acs.org

Historical Context of 9,10-Dihydroacridine Research

The history of 9,10-dihydroacridine is intrinsically linked to the discovery and development of acridine itself. Acridine was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. nih.gov Early research into acridine compounds was largely driven by the burgeoning synthetic dye industry in the late 19th and early 20th centuries. Acridine derivatives were found to be valuable dyes, with compounds like Acridine Orange gaining prominence. rsc.org

The study of the reduced forms, the dihydroacridines, followed as a natural progression of understanding the chemistry of acridines. The reduction of acridines to 9,10-dihydroacridines was an early observed reaction. Over time, the focus of dihydroacridine research has expanded beyond their relationship to acridine dyes. In recent decades, their unique electronic and structural properties have led to their exploration in materials science and as catalysts in organic synthesis. For instance, their application as host materials in red phosphorescent organic light-emitting diodes has been a subject of modern research.

Structural Characteristics and Chemical Nomenclature of 1-Ethyl-9,10-dihydroacridine

Detailed experimental data on the specific structural characteristics of this compound, such as its crystal structure and comprehensive spectroscopic analysis, are not extensively available in publicly accessible scientific literature. However, its fundamental structure and nomenclature can be deduced from the established principles of organic chemistry and the known properties of the 9,10-dihydroacridine core.

Chemical Nomenclature:

The systematic IUPAC name for the compound is This compound . The numbering of the acridine ring system follows a standardized convention, and the "1-Ethyl" prefix indicates the attachment of an ethyl group (-CH₂CH₃) to the first carbon atom of one of the outer benzene (B151609) rings. The "9,10-dihydro" designation specifies the saturation of the 9 and 10 positions of the central ring.

Structural Characteristics:

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 720700-25-4
Molecular Formula C₁₅H₁₅N
Molecular Weight 209.29 g/mol

While specific experimental data for this compound remains elusive, the foundational knowledge of the dihydroacridine class provides a solid framework for understanding its expected chemical behavior and significance. Further dedicated research would be necessary to fully elucidate the unique properties of this particular derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-ethyl-9,10-dihydroacridine

InChI

InChI=1S/C15H15N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-9,16H,2,10H2,1H3

InChI Key

RYTZLYXFIJLRAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CC3=CC=CC=C3NC2=CC=C1

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 9,10 Dihydroacridines

Classical and Contemporary Synthetic Routes to the 9,10-Dihydroacridine (B10567) Core

Traditional methods for synthesizing the 9,10-dihydroacridine framework often involve multi-step sequences that can be lengthy and may not always be suitable for producing a wide range of derivatives. acs.org

A critical step in many classical syntheses of 9,10-dihydroacridines is an acid-catalyzed cyclization. researchgate.net For instance, after forming a tertiary alcohol intermediate, treatment with a strong acid like sulfuric acid is intended to induce intramolecular cyclization to form the dihydroacridine ring. nih.gov

However, this method is often plagued by a significant competing elimination reaction, particularly when the C-9 position bears alkyl groups larger than a methyl group (e.g., ethyl). nih.gov This side reaction leads to the formation of acridine (B1665455) byproducts instead of the desired 9,9-disubstituted 9,10-dihydroacridine. nih.govacs.org This issue has led to the mischaracterization of products in some previously reported syntheses and has necessitated the development of improved procedures. researchgate.netnih.gov

Table 1: Competing Reactions in Acid-Catalyzed Dihydroacridine Synthesis

Reaction Pathway Starting Material Intermediate Reagent Product Outcome
Desired Cyclization 2-(diphenylamino)pentan-3-ol H₂SO₄ 9,9-Diethyl-9,10-dihydroacridine Forms the target saturated heterocyclic core.

| Competing Elimination | 2-(diphenylamino)pentan-3-ol | H₂SO₄ | 9-Ethylacridine | Leads to an undesired aromatized byproduct. nih.gov |

Organometallic reagents, particularly Grignard reagents (organomagnesiums), are indispensable for introducing substituents at the C-9 position of the dihydroacridine core. techniques-ingenieur.fr In a typical procedure for synthesizing 9,9-disubstituted derivatives, a precursor like methyl N-phenylanthranilate is treated with a Grignard reagent, such as ethylmagnesium bromide. cnrs.frnih.gov This reaction forms a tertiary alcohol intermediate, which is then subjected to cyclization.

An improved synthetic route for N-H dihydroacridines involves the addition of magnesium bromide diethyl etherate (MgBr₂·OEt₂) to the reaction mixture. This additive significantly accelerates the formation of the desired tertiary alcohol. nih.gov An alternative route for N-substituted dihydroacridines involves the reaction of an N-substituted acridinium (B8443388) salt with a Grignard reagent. This method is superior for these derivatives as it avoids the problematic acid-catalyzed cyclization and the associated elimination byproducts. nih.gov

Modular and Efficient Protocols for 9,10-Dihydroacridine Frameworks

To overcome the limitations of multi-step syntheses, researchers have developed more streamlined and versatile protocols. These modern methods often allow for the construction of diverse dihydroacridine frameworks in a single step from simple precursors.

A highly efficient and modular strategy for synthesizing 9,10-dihydroacridines involves a sequence of ortho-C–H alkenylation followed by intramolecular hydroarylation. acs.orgnih.gov This transformation reacts diarylamines with aryl alkynes to construct the dihydroacridine core. The reaction is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) as the solvent and a Brønsted acid catalyst, such as triflimide (Tf₂NH). nih.govevitachem.com HFIP plays a crucial role in enabling the reaction sequence, which proceeds smoothly to give good to excellent yields of the desired products. nih.govresearchgate.net This method demonstrates broad functional group compatibility and can be extended to various substituted anilines and alkynes, including internal alkynes. acs.org

The development of one-pot syntheses represents a significant advance in efficiency, reducing the need for isolating intermediates and minimizing waste. acs.org The aforementioned ortho-C–H alkenylation/hydroarylation sequence is a prime example of a modular one-pot synthesis for 9,10-dihydroacridine frameworks. acs.orgnih.govevitachem.com By combining diarylamines and aryl alkynes in a single reaction vessel with the HFIP/triflimide catalytic system, structurally diverse 9,10-dihydroacridines can be accessed directly from readily available precursors. nih.govresearchgate.net This approach avoids the lengthy steps and potential pitfalls of classical methods, offering a more direct and flexible route to this important class of compounds. acs.org

Table 2: Overview of One-Pot Dihydroacridine Synthesis via Alkenylation/Hydroarylation

Starting Materials Catalytic System Key Features Yield Reference
Diarylamines + Aryl Alkynes Triflimide / Hexafluoroisopropanol (HFIP) Modular, one-pot, high functional group tolerance. Generally high yields (e.g., 70-80%). acs.org nih.gov, acs.org

Catalyst-Driven Synthesis of 9,10-Dihydroacridines

Modern synthetic chemistry has produced several powerful, catalyst-driven methods for constructing the 9,10-dihydroacridine ring system, offering improvements in efficiency, modularity, and reaction conditions over classical approaches.

Acid-Catalyzed Approaches (e.g., Hexafluoroisopropanol/Triflimide Systems)

A highly effective and modular one-pot synthesis of 9,10-dihydroacridine frameworks has been developed utilizing a synergistic catalytic system of hexafluoroisopropanol (HFIP) and the strong Brønsted acid triflimide (Tf₂NH). This method facilitates a reaction sequence between diarylamines and aryl alkynes, proceeding through a selective ortho-C-alkenylation followed by an intramolecular hydroarylation of the resulting olefin intermediate.

The unique properties of HFIP are crucial, as it activates the reactants and stabilizes charged intermediates, while triflimide catalyzes the key bond-forming steps. The process is notable for its high functional group tolerance and typically provides good to excellent yields. This approach avoids the need for transition metals and allows for the construction of structurally diverse 9,10-dihydroacridines from readily available precursors. The reaction is generally heated to around 80°C. Arylalkynes featuring electron-donating groups in the para-position have been shown to produce 9,10-substituted dihydroacridines in yields ranging from 73% to 98%.

Table 1: Examples of Acid-Catalyzed Synthesis of 9,10-Dihydroacridine Derivatives

Diarylamin​e ReactantAryl Alkyne ReactantResulting 9,10-Dihydroacridine ProductYield (%)
DiphenylaminePhenylacetylene9-Phenyl-9,10-dihydroacridine (B82132)85%
Diphenylamine4-Methoxyphenylacetylene9-(4-Methoxyphenyl)-9,10-dihydroacridine98%
Di(p-tolyl)aminePhenylacetylene2,7-Dimethyl-9-phenyl-9,10-dihydroacridine91%
Diphenylamine1-Hexyne9-Butyl-9-methyl-9,10-dihydroacridine75%

Metal-Free Photocatalytic Approaches

While metal-free photocatalysis is widely reported for the oxidation of 9,10-dihydroacridines to the corresponding acridones or fully aromatized acridines, its application for the primary synthesis of the dihydroacridine core is less direct but feasible through the reduction of acridinium precursors. rsc.orgrsc.org In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) to an acridinium salt. wikipedia.org This reduction generates a persistent acridine radical, which can then be further reduced or undergo subsequent reactions to yield the stable 9,10-dihydroacridine structure. wikipedia.org

This method is a key step in certain photocatalytic cycles where the dihydroacridine acts as an intermediate. nih.gov For example, in the photochemical coupling of acridinium with organotrifluoroborates, a 3,10-dihydroacridine intermediate can be formed. wikipedia.org

Conversely, the reverse reaction—the photocatalytic oxidation of the dihydroacridine scaffold—is a well-established and efficient process. Using catalysts like riboflavin (B1680620) tetraacetate and visible blue light, N-substituted 9,10-dihydroacridines can be oxidized to their corresponding acridones in high to quantitative yields (82-93%). rsc.org The simple N-unsubstituted 9,10-dihydroacridine undergoes a similar photocatalytic oxidative dehydrogenation to yield acridine with 96% efficiency. rsc.org

Joint Electrosynthesis Approaches

Electrosynthesis offers a mild, efficient, and reagent-free alternative for generating functionalized 9,10-dihydroacridines. A notable example is the joint electrosynthesis method for the site-selective C-H phosphonation of acridine. grafiati.com This approach is catalyst- and external oxidant-free, leading to the selective formation of C9-phosphorylated dihydroacridines in good yields. grafiati.com

The mechanism involves a one-pot oxidative transformation where acridine reacts with triorganoyl phosphites. The reaction proceeds through the formation of dihydroacridine dialkylphosphonate intermediates, which have been successfully isolated and characterized. grafiati.com This electrochemical method highlights a powerful strategy for directly converting the acridine core into a C-9 functionalized 9,10-dihydroacridine derivative. grafiati.com

Derivatization Strategies of the 9,10-Dihydroacridine Scaffold

The core 9,10-dihydroacridine structure can be extensively modified at several positions to tune its electronic, photophysical, and biological properties. Key sites for functionalization include the nitrogen atom (N-10) and the carbon atoms at the C-9 and aromatic ring positions.

Functionalization at Nitrogen (N-10 Position)

The nitrogen atom at the N-10 position is a common site for derivatization, enabling the introduction of a wide array of functional groups that can modulate the compound's properties.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated through various methods. For instance, N-methylation can be achieved following a Bernthsen acridine synthesis. figshare.com Buchwald-Hartwig amination provides a powerful method for N-arylation, coupling the dihydroacridine nitrogen with aryl halides. researchgate.netnih.govacs.orgcore.ac.uk This has been used to synthesize donor-acceptor-donor (D-A-D) type molecules by linking the N-10 position to cores like pyridazine (B1198779).

Protecting Groups: To facilitate reactions at other positions, the N-10 atom is often protected. The tert-butoxycarbonyl (Boc) group is a common choice, which can be introduced to enhance the reactivity of the scaffold towards subsequent substitutions, such as bromination of the aromatic rings. rsc.org This protecting group is stable under neutral photocatalytic oxidation conditions. rsc.org

Reaction with Acridinium Salts: N-substituted dihydroacridines can also be formed by reacting NH-heterocycles with an activated 10-methylacridinium (B81027) cation in the presence of a base, leading to 9,10-dihydro-10-methyl-9-substituted acridines. grafiati.comnih.gov

Substitution Patterns at Carbon Positions (C-9 and Aromatic Rings)

Functionalization at the carbon framework, particularly at the C-9 position and the peripheral aromatic rings, is essential for creating highly tailored molecules.

C-9 Substitution: The C-9 position is highly reactive and allows for the introduction of one or two substituents.

Grignard Reactions: Reaction of an N-methyl acridinium salt with Grignard reagents (e.g., ethylmagnesium bromide) is an effective route for synthesizing 9,9-dialkyl-10-methyl-9,10-dihydroacridines. figshare.com This method avoids the elimination byproducts that can plague acid-catalyzed cyclization routes. figshare.com

Nucleophilic Aromatic Substitution of Hydrogen (SₙH): This strategy has been used to introduce phosphoryl groups at the C-9 position. The reaction of acridine with a phosphonate (B1237965) under heating yields 9-phosphoryl-9,10-dihydroacridines in high yields (85-95%).

Diverse Substituents: Electrochemical methods have demonstrated the introduction of fragments containing C, N, O, P, and S at the C-9 position. grafiati.com

Aromatic Ring Substitution: The peripheral benzene (B151609) rings can be functionalized to extend the π-conjugation or introduce specific electronic properties.

Halogenation: The aromatic rings can be brominated, typically at the C-2 and C-7 positions, using reagents like N-Bromosuccinimide (NBS) in DMF. This creates a di-halogenated scaffold that is primed for further modification. rsc.org

Suzuki-Miyaura Cross-Coupling: The 2,7-dibromo-9,10-dihydroacridine intermediate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org This allows for the introduction of aryl or vinyl groups. For example, coupling with 4-methoxycarbonylphenylboronic acid pinacol (B44631) ester yields 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine, a molecule with significant intramolecular charge transfer characteristics. rsc.orgrsc.org

Table 2: Summary of Derivatization Strategies for the 9,10-Dihydroacridine Scaffold

Position(s)Functional Group/MotifSynthetic MethodKey Reagents/Catalyst
N-10MethylN-MethylationMethylating agent post-Bernthsen synthesis
N-10Aryl (e.g., Pyridazine)Buchwald-Hartwig AminationPd(dba)₂, X-Phos, NaOtBu
N-10Boc protecting groupProtection reaction(Boc)₂O
C-9DiethylGrignard ReactionEthylmagnesium bromide on acridinium salt
C-9PhosphorylSₙH ReactionDialkyl phosphonate, heat
C-2, C-7BromoElectrophilic HalogenationN-Bromosuccinimide (NBS)
C-2, C-7Aryl (e.g., Phenyl)Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst
C-2, C-7Ester-ArylSuzuki-Miyaura Coupling4-Methoxycarbonylphenylboronic acid, Pd catalyst

Mechanistic Investigations of 1 Ethyl 9,10 Dihydroacridine Reactivity

Photoinduced Electron Transfer (PET) Processes in 9,10-Dihydroacridines

Photoinduced electron transfer is a fundamental process in the reactivity of 9,10-dihydroacridines, including the 1-ethyl derivative. Upon absorption of light, these molecules can be excited to a higher electronic state, transforming them into potent reductants. osti.gov

Visible light irradiation of 9,10-dihydroacridines can lead to the formation of acridinyl radicals. This process is initiated by the photoinduced electron transfer from an electron donor to the singlet excited state of the acridinium (B8443388) ion. acs.org The resulting acridinyl radical is a key intermediate that can participate in a variety of chemical reactions.

The formation of the acridine (B1665455) radical can be represented by the following general scheme:

Where AcrH₂ is the 9,10-dihydroacridine (B10567), ¹AcrH₂* is its singlet excited state, and D is an electron donor. The resulting acridinyl radical cation (AcrH₂⁺•) is a potent photoreductant. osti.gov These radical species can facilitate chemical transformations that are typically challenging, often requiring strong reducing agents like alkali metals. osti.gov

The reactivity of the generated acridine radical is diverse. For instance, in the presence of alkylbenzenes, the 10-methylacridinyl radical can react to form 9-alkyl-10-methyl-9,10-dihydroacridine derivatives. acs.org This highlights the ability of the acridine radical to participate in C-C bond formation.

Table 1: Examples of Reactions Mediated by Photogenerated Acridine Radicals

ReactantProductReference
Alkylbenzenes9-Alkyl-10-methyl-9,10-dihydroacridines acs.org
OxygenAcridones researchgate.net

The excited state of 9,10-dihydroacridines can be deactivated, or "quenched," through several pathways, with electron transfer being a significant mechanism. edinst.com Quenching can occur through dynamic (collisional) or static processes. nih.gov In the context of PET, quenching involves the transfer of an electron between the excited dihydroacridine and a quencher molecule. nih.gov

The efficiency of quenching is dependent on the concentration of the quencher and can be described by the Stern-Volmer equation. edinst.com The process can be either oxidative or reductive, depending on the relative redox potentials of the dihydroacridine and the quencher.

Table 2: Key Processes in the Excited-State Quenching of Dihydroacridines

ProcessDescriptionConsequence
Dynamic Quenching Collisional interaction between the excited state and a quencher.Non-radiative decay of the excited state, formation of radical ions.
Static Quenching Formation of a non-fluorescent complex between the ground state molecule and a quencher.Reduction in the population of fluorescent molecules.
Back Electron Transfer Electron transfer from the reduced quencher back to the oxidized dihydroacridine.Regeneration of the starting materials, reducing the efficiency of the net chemical reaction.

Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a crucial mechanism in which both an electron and a proton are transferred in a concerted or stepwise manner. nih.gov This pathway is particularly important in the reactions of dihydroacridines, as it avoids high-energy intermediates.

Excited states can play a significant role in driving PCET reactions. scispace.com Photoexcitation can dramatically alter the acidity and redox potential of a molecule, making PCET pathways more favorable than in the ground state. For dihydroacridines, photo-induced PCET can lead to the formation of a hydrogen atom donor or acceptor, facilitating reactions that are thermodynamically unfavorable in the ground state. researchgate.net

The triplet excited state of acridine orange, a related compound, has been shown to undergo a PCET reaction with a phenol (B47542) derivative. researchgate.net This suggests that similar excited-state PCET pathways are accessible to 1-ethyl-9,10-dihydroacridine.

Hydrogen atom transfer (HAT) is a key elementary step in many PCET reactions, involving the transfer of a proton and an electron as a single hydrogen atom. nih.gov The driving force for HAT is primarily the difference in the bond dissociation energies (BDEs) of the H-atom donor and acceptor. nih.gov

In the context of dihydroacridines, the C9-H bond is a potential site for H-atom abstraction. The radical cations of 9-substituted acridines have been shown to undergo facile hydrogen atom abstraction from a suitable donor. rsc.org Conversely, the dihydroacridine itself can act as an H-atom donor. The mechanism of hydride release from a 9-phenyl-9,10-dihydroacridine (B82132) derivative has been proposed to occur from the triplet excited state via a stepwise electron/hydrogen-atom transfer. usc.edu

Table 3: Comparison of PCET Mechanisms

MechanismDescriptionKey Intermediates
Concerted PCET (CPET) Electron and proton are transferred in a single kinetic step.A single transition state.
Stepwise (ETPT) Electron transfer is followed by proton transfer.Radical ion and protonated/deprotonated species.
Stepwise (PTET) Proton transfer is followed by electron transfer.Protonated/deprotonated species and radical.

Hydride Transfer Reactions

Hydride transfer, the transfer of a hydride ion (H⁻), is a fundamental reaction of 9,10-dihydroacridines and their derivatives, which are well-known hydride donors. usc.edu This reactivity is central to their use as reducing agents in organic synthesis.

The hydride transfer from 9-substituted 10-methyl-9,10-dihydroacridines to various hydride acceptors can proceed through different mechanisms, including a direct transfer via a charge-transfer complex or a sequential electron-proton-electron transfer. ewha.ac.kr The specific pathway is influenced by the nature of the acceptor and the reaction conditions.

In the presence of a strong acid, the photoinduced reaction of 10-methylacridinium (B81027) ion with an alkylbenzene can result in a net hydride transfer from the alkylbenzene to the acridinium ion, yielding 10-methyl-9,10-dihydroacridine. oup.com This process is initiated by photoinduced electron transfer, followed by protonation of the resulting acridinyl radical and subsequent electron transfer. oup.com

Studies on 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) have shown that upon photoexcitation, it can undergo hydride release from its triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.edu This highlights the photochemical accessibility of hydride donation from the dihydroacridine core.

Mechanisms of Hydride Release from 9,10-Dihydroacridines (e.g., stepwise electron/hydrogen-atom transfer)

Another closely related mechanism involves a stepwise electron/hydrogen-atom transfer. For instance, studies on 10-methyl-9-phenyl-9,10-dihydroacridine have shown that upon photoexcitation, hydride release occurs from the triplet excited state. researchgate.net This process involves oxidation of the dihydroacridine to its corresponding radical cation, followed by a hydrogen-atom transfer. researchgate.net The presence of a kinetic isotope effect (KIE) when the transferring hydrogen is replaced by deuterium (B1214612) provides strong evidence for a hydrogen-atom transfer process being involved in the rate-determining step. researchgate.netnih.gov

The sequence can be summarized as follows:

Initial Electron Transfer (ET): The dihydroacridine donates an electron to an acceptor, forming the dihydroacridine radical cation and the acceptor radical anion. acs.org

Proton Transfer (PT) or Hydrogen Atom Transfer (HAT): Following the initial electron transfer, the dihydroacridine radical cation can lose a proton (deprotonation) to the acceptor radical anion. acs.org Alternatively, a hydrogen atom can be transferred. researchgate.net The significant variation in reactivity among different 9-substituted dihydroacridines is largely attributed to the rate of this proton transfer step. acs.org

Formation and Role of Charge-Transfer Complexes

In the context of chemistry, a charge-transfer (CT) complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. wikipedia.org In the hydride transfer reactions of 9,10-dihydroacridines, evidence strongly indicates that charge-transfer complexes are not mere side products but act as true intermediates along the reaction pathway. acs.org

These complexes form between the electron-donating dihydroacridine and the electron-accepting substrate, such as a p-benzoquinone derivative. acs.org The formation of this intermediate precedes the initial electron transfer step in the sequential transfer mechanism. The observation of a negative temperature dependence for the rates of some of these hydride transfer reactions provides unequivocal proof that the CT complex lies on the reaction pathway. acs.orgacs.org This means the reaction proceeds through the complex, rather than the complex being formed in a separate, non-productive equilibrium.

The reaction pathway involving a CT complex can be depicted as: Donor (Dihydroacridine) + Acceptor ⇌ [Donor•••Acceptor] (CT Complex) → Products

The stability of these CT complexes often correlates with the electron-donating ability of the dihydroacridine and the electron-accepting strength of the substrate. wikipedia.org

Kinetic and Thermodynamic Aspects of Hydride Transfer

Kinetic isotope effect (KIE) studies provide further insight into the rate-determining step. Significant KIE values are observed when the C-9 hydrogen is replaced with deuterium, indicating that the C-H bond cleavage is part of the rate-limiting step. researchgate.netnih.gov For example, the photo-oxidation of 10-methyl-9,10-dihydroacridine exhibits a large KIE, confirming that hydrogen-atom transfer is the rate-determining step in that specific photocatalytic cycle. nih.gov

ParameterObservationImplicationSource
Activation Enthalpy (ΔH‡) Negative values (e.g., -4 to -32 kJ mol⁻¹) observed in chloroform (B151607) for reaction with DDQ.Indicates a pre-equilibrium formation of a charge-transfer complex on the reaction pathway. acs.org
Kinetic Isotope Effect (KIE) kH/kD ≈ 3 for H-atom transfer from the radical cation of PhAcrH.C-H bond breaking is involved in this step. researchgate.net
Kinetic Isotope Effect (KIE) KIE = 22 observed in photocatalytic oxidation of AcrH₂ with a manganese porphyrin catalyst.Hydrogen-atom transfer is involved in the overall rate-determining step of the photocatalytic reaction. nih.gov

This table presents illustrative data from studies on 9,10-dihydroacridine derivatives to highlight key kinetic and thermodynamic findings.

Oxidation and Reduction Chemistry

The core structure of this compound allows it to participate in various oxidation and reduction reactions, serving both as a substrate and as a photocatalyst.

Photo-oxidation to Acridones

9,10-Dihydroacridines can be readily oxidized to their corresponding acridones, which are carbonyl-containing compounds. nih.gov A particularly efficient and environmentally benign method involves a metal-free photocatalytic oxidation. nih.govua.es This procedure uses visible light as the energy source, molecular oxygen as the terminal oxidant, and a photocatalyst such as riboflavin (B1680620) tetraacetate. nih.govua.es

The reaction is effective for N-substituted 9,10-dihydroacridines, leading to high or even quantitative yields of the corresponding N-substituted acridones. nih.govua.es The photocatalytic oxidation of the methylene (B1212753) position (C-9) in the dihydroacridine ring leads to the formation of the carbonyl group. nih.gov Other systems, such as those employing manganese porphyrin complexes as photocatalysts, have also been developed for the oxygenation of 10-methyl-9,10-dihydroacridine. nih.govacs.org

SubstrateConditionsProductYieldSource
N-methyl-9,10-dihydroacridineVisible blue light, O₂, Riboflavin tetraacetate, AcetonitrileN-methylacridone91% ua.es, nih.gov
N-phenyl-9,10-dihydroacridineVisible blue light, O₂, Riboflavin tetraacetate, AcetonitrileN-phenylacridone93% ua.es, nih.gov

This table showcases examples of the high-yield photo-oxidation of N-substituted 9,10-dihydroacridines.

Selective Defluoroalkylation and Hydrodefluorination

A significant application of 9,10-dihydroacridine derivatives has emerged in the field of organofluorine chemistry. They function as potent organic photocatalysts for the selective functionalization of trifluoromethyl groups via C-F bond cleavage, a challenging transformation due to the high strength of the C-F bond. nih.govacs.org

Upon irradiation with light, the dihydroacridine photocatalyst becomes highly reducing and can engage in a sequential single-electron transfer mechanism to activate the trifluoromethyl group. nih.govacs.org This activation facilitates subsequent reactions, including defluoroalkylation with various alkenes and hydrodefluorination. nih.govbohrium.com Mechanistic studies and DFT calculations support that the catalytic activity relies on the ability of the dihydroacridine to achieve high reducibility in its excited state. nih.govacs.org The research highlights that maintaining a planar conformation and a large conjugated system in the dihydroacridine structure is crucial for optimal catalytic activity. nih.govacs.org

Radical Processes Involving 9,10-Dihydroacridines

Radical intermediates, specifically the 9,10-dihydroacridine radical cation, are central to the reactivity of this class of compounds. As established in the mechanism of hydride release, the formation of the radical cation (AcrHR•⁺) via single-electron transfer is a key initial step. acs.org The subsequent fate of this radical cation, such as cleavage of a C-H bond (deprotonation) or a C-C bond at the 9-position, has been a subject of detailed study. acs.orgacs.org

The ability to generate these radical species underpins their use in various synthetic methodologies. For example, dimethyl-dihydroacridines have been developed as a family of organic photocatalysts for organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov In this process, the dihydroacridine mediates a catalytic cycle that involves the generation of a strongly oxidizing radical cation intermediate, which is essential for the controlled polymerization of acrylate (B77674) monomers. nih.gov

Furthermore, the electron-donating nature of 9,10-dihydroacridines allows them to exhibit radical-scavenging activity. nih.gov This antioxidant behavior is consistent with their ability to undergo a single electron transfer (SET) to neutralize radical species. nih.gov The ease of their electrochemical oxidation to acridines is directly related to this property. nih.gov

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)researchgate.net

Following a comprehensive review of scientific literature, specific mechanistic studies and detailed research findings regarding the role of this compound as a photoredox catalyst in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) are not available.

The field of O-ATRP utilizes organic molecules as photoredox catalysts to mediate controlled radical polymerization, offering a metal-free alternative to traditional ATRP. nih.gov The general mechanism for O-ATRP mediated by an organic photoredox catalyst (PC) typically proceeds through an oxidative quenching cycle. nih.gov This process involves:

Photoexcitation : The organic catalyst absorbs light and is promoted to an electronically excited state (PC*).

Activation : The excited catalyst (PC*) reduces an alkyl halide initiator (R-X) via single electron transfer. This generates a propagating radical (R•) and the catalyst radical cation (PC•+).

Propagation : The radical (R•) adds to a monomer, initiating the growth of the polymer chain.

Deactivation : The catalyst radical cation (PC•+) and the halide anion (X−) form an ion pair that can reversibly deactivate the propagating polymer chain (Pn•), reforming a dormant species (Pn-X) and regenerating the ground-state photocatalyst (PC). This reversible deactivation is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled polymer growth. acs.org

Research in O-ATRP has explored various families of organic compounds as potential photocatalysts, including phenothiazines, dihydrophenazines, phenoxazines, and dihydroacridines. nih.govresearchgate.net Within the dihydroacridine family, studies have focused on derivatives such as 9,9-dimethyl-10-(1-naphthyl)-9,10-dihydroacridine. acs.org These investigations have shown that core substitution on the dihydroacridine structure is critical for stabilizing the radical cation intermediate, enabling it to participate effectively in the reversible oxidation and reduction cycles required for catalysis. acs.org

However, specific data on the performance of this compound, including its excited-state redox potentials, the kinetics of polymerization it might catalyze, or the level of control (i.e., molecular weight distribution, dispersity (Đ)) it could achieve in the polymerization of common monomers, are not present in the available literature. Consequently, data tables and detailed research findings on its specific reactivity in O-ATRP cannot be provided.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 Ethyl 9,10 Dihydroacridine

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy is crucial for observing the short-lived transient species that are formed when molecules like 1-Ethyl-9,10-dihydroacridine absorb light. These methods provide direct insight into the pathways of energy dissipation and chemical transformation that occur on timescales from femtoseconds to microseconds.

Femtosecond and nanosecond transient absorption (TA) spectroscopy are powerful techniques for mapping the excited-state landscape of photoactive molecules. In a typical experiment, a short laser pulse (the "pump") excites the molecule to a higher electronic state. A second, broad-spectrum pulse (the "probe") arrives at a controlled delay time, and its absorption by the transient excited species is measured. By varying the delay between the pump and probe pulses, the formation and decay of these species can be tracked in real time.

For N-alkyl-9,10-dihydroacridines, these techniques have been used to investigate mechanisms of photo-induced electron and hydrogen transfer. For instance, studies on the closely related compound 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) reveal a complex sequence of events following UV excitation. usc.edu Upon excitation with a laser pulse (e.g., at 266 nm or 310 nm), the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet excited state (³PhAcrH*). usc.edu This triplet state is a key intermediate that can initiate chemical reactions.

Nanosecond TA spectra have identified the triplet state through its characteristic absorption band. usc.edu Further investigation shows that this excited state can release a hydride ion (H⁻) through a stepwise electron/hydrogen-atom transfer mechanism, leading to the formation of the stable acridinium (B8443388) cation (PhAcr⁺). usc.edu The ability to directly observe these intermediates and measure their kinetics is fundamental to understanding the photohydride donor capabilities of this class of compounds.

Table 1: Transient Species Observed in the Photolysis of a 9,10-Dihydroacridine (B10567) Analog. usc.edu
Transient SpeciesObserved λmax (nm)TechniqueAssignment
Triplet State (T1)~550Femtosecond TATriplet-triplet absorption
Acridinium Cation (PhAcr+)Multiple peaks <450Nanosecond TAOxidized product
Acridinyl Radical (PhAcr•)~520Nanosecond TAIntermediate after H-atom transfer

Steady-State Optical Spectroscopy

Steady-state techniques measure the average optical properties of a sample under continuous illumination, providing foundational information about the electronic structure and environment of the molecule.

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For compounds like this compound, the absorption spectrum is dictated by the electronic transitions within the dihydroacridine chromophore. The spectra of acridine (B1665455) derivatives typically show significant absorption in the range of 350-450 nm, which is characteristic of π-π* transitions within the conjugated aromatic system. researchgate.net

The precise position and intensity of these absorption bands can be influenced by the substitution pattern on the acridine ring and the nature of the solvent. For example, functionalizing the related 9,9-dimethyl-9,10-dihydroacridine (B1200822) core can result in absorption maxima around 345 nm. researchgate.net These spectra are fundamental for determining appropriate wavelengths for photoexcitation in more complex spectroscopic experiments and for monitoring the concentration of the compound in solution.

Table 2: Representative UV-Vis Absorption Maxima for Dihydroacridine Derivatives.
Compoundλmax (nm)SolventReference
PIO-α-DMAc344THF researchgate.net
PIO-β-DMAc**346THF researchgate.net
General Acridine Derivatives350-450Various researchgate.net
PIO-α-DMAc = Phosphoindole oxide functionalized with 9,9-dimethyl-9,10-dihydroacridine**PIO-β-DMAc = Isomer of PIO-α-DMAc

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Many acridine-based compounds are highly fluorescent, typically emitting light in the 400–500 nm region. mdpi.comfrontiersin.org The efficiency of this emission is quantified by the fluorescence quantum yield.

The emission properties, including the wavelength of maximum emission (λem) and the intensity, can be highly sensitive to the molecule's environment. This phenomenon, known as solvatochromism, refers to the shift in emission color as the polarity of the solvent changes. Solvatochromic shifts occur because the dipole moment of the molecule often changes between the ground and excited states. A more polar solvent will better stabilize the more polar state, thus changing the energy gap for emission. Studying the solvatochromism of this compound would provide valuable insights into the charge distribution in its excited state. For instance, a red shift (to longer wavelengths) in more polar solvents would indicate a more polar excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is an indispensable tool in chemical research for determining molecular structure and monitoring reaction progress. nih.goved.ac.uk It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C).

In the context of this compound, NMR is critical for confirming its synthesis and purity. The technique is so precise that it can be used to distinguish between closely related isomers and to identify unexpected side products, which is crucial for mechanistic analysis. nih.gov

For example, in the synthesis of related 9,9-disubstituted-9,10-dihydroacridines, ¹H and ¹³C NMR spectra were essential in correcting previously misidentified structures. nih.gov An acid-catalyzed cyclization step was thought to produce the desired dihydroacridine but instead yielded an elimination product. The distinct NMR signatures of the correct dihydroacridine structure versus the olefinic elimination product allowed for definitive characterization. nih.gov The ¹H NMR spectrum of a dihydroacridine derivative will show characteristic signals for the aromatic protons and the aliphatic protons of the ethyl group and the C9 position. Similarly, the ¹³C NMR spectrum provides a unique fingerprint based on the chemical shifts of each carbon atom. By acquiring NMR spectra at various points during a reaction, one can track the disappearance of starting materials and the appearance of intermediates and final products, providing a quantitative view of the reaction kinetics and mechanism.

Table 3: Representative NMR Data for a 9,9-Diethyl-9,10-dihydroacridine Analog. nih.gov
NucleusChemical Shift (δ, ppm)Assignment
1H NMR7.27-6.89Aromatic protons
3.35N-CH3 protons
1.92C9-CH2CH3 protons
0.63C9-CH2CH3 protons
13C NMR143.2, 127.9, 127.0, 126.6, 120.1, 112.5Aromatic carbons
45.3C9 (quaternary)
34.4N-CH3
34.0C9-CH2CH3
9.2C9-CH2CH3
Data for 9,9-diethyl-10-methyl-9,10-dihydroacridine in CD2Cl2.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in synthetic chemistry, providing crucial insights into the progress of a reaction and confirming the identity of the final products. Its high sensitivity and specificity allow for the detection of reactants, intermediates, products, and byproducts within a complex reaction mixture. By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), researchers can monitor the conversion of starting materials to products in near real-time, enabling precise optimization of reaction conditions. Furthermore, the detailed fragmentation patterns generated by mass spectrometry serve as a molecular fingerprint, allowing for unambiguous structural confirmation of the target compound.

Reaction Monitoring in the Synthesis of this compound

The synthesis of this compound can be monitored effectively using techniques such as LC-MS. A common synthetic route involves the reduction of an N-ethylacridinium salt, which is typically prepared from N-phenylanthranilate or acridine derivatives. During the reaction, small aliquots of the mixture can be periodically extracted, diluted, and injected into the LC-MS system.

The mass spectrometer tracks the reaction progress by monitoring the signal intensities of the ions corresponding to the mass-to-charge ratio (m/z) of the reactants and the product. For instance, in a synthesis starting from an N-ethylacridinium precursor, the instrument would be set to monitor the disappearance of the reactant's m/z signal and the concurrent appearance and increase of the signal at m/z 209, which corresponds to the protonated molecular ion [M+H]⁺ of this compound. This continuous monitoring allows chemists to determine the optimal reaction time, preventing the formation of degradation products or unwanted side reactions.

The data below illustrates the key ions that would be monitored in a representative synthesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Ion (m/z) Role in Reaction
N-Ethylacridinium (cation)C₁₅H₁₄N⁺208.28208Reactant/Intermediate
This compound C₁₅H₁₅N 209.29 209 [M+H]⁺ Product
9-EthylacridineC₁₅H₁₃N207.27208 [M+H]⁺Potential Byproduct

This is an interactive data table. You can sort and filter the data.

Product Confirmation and Fragmentation Analysis

Once the synthesis is complete and the product is isolated, mass spectrometry is used for definitive structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the product by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) mass spectrometry is particularly useful for structural elucidation due to its generation of reproducible fragmentation patterns. When this compound is subjected to EI-MS, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation into smaller, characteristic ions. The analysis of this fragmentation pattern provides conclusive evidence for the compound's structure.

The primary fragmentation pathway involves the cleavage of the ethyl group attached to the nitrogen atom. The loss of a methyl radical (•CH₃) results in a significant peak at m/z 194. An even more prominent fragmentation is the loss of an ethyl radical (•C₂H₅), leading to the formation of the stable 9,10-dihydroacridine cation at m/z 180. chemguide.co.uklibretexts.org This pattern is a hallmark of N-ethyl substituted cyclic amines. libretexts.org

The table below details the expected key fragments for this compound in an electron ionization mass spectrum.

m/z Value Proposed Fragment Ion Formula of Fragment Significance
209[M]⁺˙[C₁₅H₁₅N]⁺˙Molecular Ion
194[M - CH₃]⁺[C₁₄H₁₂N]⁺Loss of a methyl radical from the ethyl group
180[M - C₂H₅]⁺[C₁₃H₁₀N]⁺Loss of the ethyl group, often the base peak
179[C₁₃H₉N]⁺˙[C₁₃H₉N]⁺˙Acridine radical cation from dehydrogenation

This is an interactive data table. You can sort and filter the data.

By combining reaction monitoring with final product analysis, mass spectrometry provides a comprehensive and powerful tool for the research and synthesis of this compound, ensuring both the efficiency of the synthetic process and the purity and identity of the final compound.

Computational and Theoretical Studies of 9,10 Dihydroacridines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. Its application to 9,10-dihydroacridine (B10567) systems allows for a detailed understanding of their fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis (Ground State)

The foundational step in the computational study of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in the ground state. For 9,10-dihydroacridines, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine key structural parameters. The dihydroacridine moiety is not perfectly planar, and the precise dihedral angles between the constituent rings are a key outcome of these calculations.

The electronic structure of 1-Ethyl-9,10-dihydroacridine is characterized by the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the π-system of the dihydroacridine core, indicating its electron-donating nature. The LUMO, conversely, represents the electron-accepting region. The presence of the ethyl group at the 1-position is expected to introduce a slight perturbation to the electronic distribution through inductive effects.

Below is a table summarizing typical structural and electronic parameters that would be obtained from a DFT geometry optimization of a 9,10-dihydroacridine derivative.

ParameterDescriptionTypical Calculated Value
C-N Bond LengthThe length of the carbon-nitrogen bonds within the heterocyclic rings.~1.40 Å
C-C Bond Length (aromatic)The length of the carbon-carbon bonds within the benzene (B151609) rings.~1.39 Å
Dihedral AngleThe angle between the two benzene rings, indicating the puckering of the central ring.150-160°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -6.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.~4.0 eV

Note: The values presented are illustrative and based on general DFT calculations of similar heterocyclic compounds. Specific values for this compound would require a dedicated computational study.

Prediction of Redox Potentials and Energy Gaps

DFT calculations are instrumental in predicting the redox behavior of molecules. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which in turn allow for the estimation of oxidation and reduction potentials. For 9,10-dihydroacridines, which are known for their electron-donating properties, the calculated HOMO energy is a key indicator of their ability to be oxidized.

PropertyComputational MethodPredicted Value
Oxidation Potential (V vs. SHE)DFT (B3LYP/6-311G(d,p)) with PCM+0.5 to +1.0 V
Reduction Potential (V vs. SHE)DFT (B3LYP/6-311G(d,p)) with PCM-2.0 to -2.5 V
HOMO-LUMO Energy Gap (eV)DFT (B3LYP/6-311G(d,p))~4.0 eV

Note: These are estimated values based on typical DFT calculations for related aromatic amines and serve as an illustration.

Mechanistic Pathways and Transition State Analysis

DFT is a cornerstone for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving 9,10-dihydroacridines, such as their use as hydrogen atom donors or in photocatalytic cycles, DFT can be used to model the reaction pathways.

Transition state analysis involves identifying the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These computational studies provide invaluable, atomistic-level detail about how these reactions proceed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of electronically excited states. This is particularly important for understanding the photophysical and photochemical behavior of molecules like this compound.

Characterization of Singlet and Triplet Excited States

TD-DFT calculations can predict the energies of vertical excitations from the ground state to various singlet and triplet excited states. This information is fundamental to interpreting UV-visible absorption spectra. For 9,10-dihydroacridine derivatives, the lowest singlet excited state (S1) is typically a π-π* transition, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic system.

The calculations also provide information about the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption bands. Furthermore, TD-DFT can be used to optimize the geometries of the excited states, revealing how the molecular structure changes upon photoexcitation. The energy difference between the ground and first triplet state (T1) is also a key parameter, relevant to processes like intersystem crossing and phosphorescence.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Nature of Transition
S1 (First Singlet)~3.5 - 4.0~0.1 - 0.3HOMO -> LUMO (π-π)
S2 (Second Singlet)~4.0 - 4.5~0.2 - 0.5π-π
T1 (First Triplet)~2.5 - 3.00 (spin-forbidden)HOMO -> LUMO (π-π*)

Note: The data in this table is illustrative of typical TD-DFT results for aromatic heterocyclic compounds.

Analysis of Intramolecular Charge Transfer (CT)

In certain substituted 9,10-dihydroacridines, particularly those with strong electron-donating and electron-accepting groups, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). TD-DFT is a valuable tool for characterizing the nature and extent of this charge transfer.

By analyzing the molecular orbitals involved in the electronic transition and the change in dipole moment upon excitation, the charge-transfer character of an excited state can be quantified. For a molecule like this compound, while the ethyl group is only weakly electron-donating, TD-DFT can still provide insights into the subtle changes in electron distribution upon excitation. In more complex derivatives, this analysis is crucial for understanding their fluorescence properties and their potential use in applications such as molecular sensors and organic light-emitting diodes (OLEDs).

Quantum Chemical Calculations for Thermodynamic Parameters

Quantum chemical calculations serve as a powerful tool for elucidating the thermodynamic parameters of 9,10-dihydroacridine derivatives. These computational methods provide valuable insights into the energetics of various chemical processes, which are crucial for understanding the reactivity and stability of these compounds.

Hydride Ion, Hydrogen Atom, and Electron Release Energetics

The ease of hydride, hydrogen atom, or electron donation is a key determinant of the reducing power of a 9,10-dihydroacridine derivative. The substitution pattern on the acridine (B1665455) ring system significantly influences these energetic parameters. For instance, electron-donating groups are generally expected to lower the energy required for these processes, thereby enhancing the reducing strength of the molecule. Conversely, electron-withdrawing groups would be expected to have the opposite effect.

The following table summarizes the conceptual influence of substituents on the release energetics of 9,10-dihydroacridine derivatives, which can be extrapolated to understand the potential behavior of this compound. The ethyl group at the 1-position is an electron-donating group and is therefore expected to facilitate the release of a hydride ion, hydrogen atom, or electron compared to the unsubstituted 9,10-dihydroacridine.

Table 1: Predicted Influence of 1-Ethyl Substitution on Release Energetics of 9,10-Dihydroacridine

ProcessEnergetic ParameterExpected Influence of 1-Ethyl Group
Hydride Release (H-)Hydride Ion Affinity (HIA)Decrease
Hydrogen Atom Release (H•)Bond Dissociation Energy (BDE)Decrease
Electron Release (e-)Ionization Potential (IP)Decrease

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable computational techniques for investigating the structure and properties of 9,10-dihydroacridines at an atomic level. These methods provide a bridge between the molecular structure and the macroscopic properties of these compounds, offering insights that are often difficult to obtain through experimental means alone.

Understanding Structure-Property Relationships at a Molecular Level

Molecular dynamics (MD) simulations and other molecular modeling techniques are employed to explore the conformational landscape, intermolecular interactions, and dynamic behavior of 9,10-dihydroacridine derivatives. These studies are crucial for understanding how modifications to the molecular structure, such as the introduction of an ethyl group at the 1-position, affect the compound's physical, chemical, and biological properties.

For the broader class of 9,10-dihydroacridines, molecular modeling has been used to:

Predict and rationalize the preferred conformations of the dihydroacridine ring system.

Investigate the nature of non-covalent interactions, such as π-π stacking and hydrogen bonding, which are important in crystal packing and interactions with biological macromolecules.

Simulate the behavior of these molecules in different solvent environments to understand solubility and partitioning characteristics.

Elucidate the relationship between molecular structure and activity in various applications, including their use as catalysts and in medicinal chemistry.

The following table outlines the key aspects of molecular modeling that are used to understand the structure-property relationships of 9,10-dihydroacridine derivatives.

Table 2: Application of Molecular Modeling to Understand Structure-Property Relationships in 9,10-Dihydroacridines

Modeling TechniqueInvestigated PropertyRelevance to this compound
Quantum Mechanics (QM)Electronic properties (e.g., orbital energies, charge distribution)Understanding the impact of the ethyl group on reactivity and spectral properties.
Molecular Dynamics (MD)Conformational dynamics, solvation effectsPredicting the flexibility of the molecule and its behavior in solution.
Docking StudiesBinding to biological targetsAssessing the potential biological activity by modeling interactions with proteins or DNA.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information published on the chemical compound “this compound.” Research databases and chemical literature searches did not yield any studies, data, or applications specifically pertaining to this molecule.

The provided outline requests detailed information on the applications of "this compound" in catalysis and advanced materials research, including its use in photoredox catalysis and organic light-emitting diodes (OLEDs). However, the scientific community has not reported on the synthesis, properties, or applications of this specific compound.

While there is extensive research on the broader class of 9,10-dihydroacridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) and 9,9-diphenyl-9,10-dihydroacridine, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related compounds. Attributing the properties and applications of other dihydroacridine derivatives to "this compound" would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the chemical compound “this compound.”

Should you be interested in an article on the well-researched applications of the general class of 9,10-dihydroacridines or specific derivatives for which data is available, such a request could be fulfilled.

Applications of 9,10 Dihydroacridines in Catalysis and Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Hole-Transport Materials

Derivatives of 9,10-dihydroacridine (B10567), often referred to as acridanes, are recognized for their efficacy as hole-transport materials (HTMs) in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govcityu.edu.hk The suitability of these compounds stems from their electron-donating nature, which is a crucial characteristic for facilitating the movement of positive charge carriers (holes). nih.gov Key properties for an efficient HTM include high hole mobility, appropriate energy levels for charge injection, and robust thermal stability. nih.gov

Research has demonstrated that incorporating the 9,10-dihydroacridine moiety into larger molecular structures yields materials with excellent performance. For instance, a derivative known as TPA-2ACR, which combines triphenylamine (B166846) with two 9,9-dimethyl-9,10-dihydroacridine (B1200822) units, has been used as an HTM in yellow phosphorescent OLEDs. nih.gov Devices using TPA-2ACR exhibited significantly improved efficiencies compared to those using the standard material TAPC. nih.gov Specifically, the TPA-2ACR-based device achieved a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an external quantum efficiency (EQE) of 21.59%. nih.gov These metrics represent a substantial improvement over the TAPC-based reference device. nih.gov

Furthermore, other derivatives have shown high thermal stability, with decomposition temperatures exceeding 400°C, and high triplet energy levels, which are beneficial for hosting phosphorescent emitters. nih.gov The hole mobility in a layer of 10-ethyl-9,9-dimethyl-2,7-di(naphthalen-1-yl)-9,10-dihydroacridine has been measured to reach 10⁻³ cm²/V·s at high electric fields, a value indicative of efficient charge transport.

MaterialDevice ApplicationCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Reference
TPA-2ACRYellow PhOLED (HTM)55.7429.2821.59 nih.gov
TAPC (Reference)Yellow PhOLED (HTM)32.5318.5810.6 nih.gov
PhCAR-2ACRYellow PhOLED (Host)56.9035.7520.57 nih.gov
CBP (Reference)Yellow PhOLED (Host)47.8342.9418.16 nih.gov

Advanced Chemical Sensing and Detection

The electron-rich nature of the 9,10-dihydroacridine core makes its derivatives effective fluorescent sensors for detecting electron-deficient nitroaromatic compounds, which are the primary components of many common explosives. scispace.commdpi.com The primary mechanism for this detection is a process of photo-induced electron transfer (PET), which results in fluorescence quenching. scispace.commdpi.comsci-hub.se

When the dihydroacridine derivative (the fluorophore) is excited by light, it is capable of donating an electron to a nearby nitroaromatic molecule (the quencher). sci-hub.se This transfer of an electron from the excited sensor molecule to the explosive molecule is energetically favorable and forms a non-fluorescent complex, effectively "turning off" the light emission of the sensor. mdpi.com The degree of fluorescence quenching is proportional to the concentration of the nitroaromatic compound, allowing for sensitive detection. nih.gov

Studies on 10-methyl-9,10-dihydroacridine, a closely related compound, have shown that it can be oxidized by explosives like RDX and PETN through a photo-induced electron transfer mechanism. scispace.com The photo-excited dihydroacridine transfers an electron to the explosive molecule, initiating the detection process. scispace.com This principle is the basis for developing chemical sensors where the presence of trace amounts of explosives causes a measurable decrease in fluorescence intensity. mdpi.com The interaction is often amplified because a single explosive molecule can quench the fluorescence of multiple fluorophore units. mdpi.com

ComponentRole in DetectionMechanismObservable Effect
9,10-Dihydroacridine DerivativeFluorescent Sensor (Electron Donor)Donates an electron upon photo-excitation.Emits light (fluorescence) in the absence of quencher.
Nitroaromatic ExplosiveAnalyte (Electron Acceptor/Quencher)Accepts an electron from the excited sensor.Causes the fluorescence of the sensor to decrease or disappear.
Light (UV/Visible)Energy SourceExcites the sensor molecule to a higher energy state.Initiates the possibility of electron transfer.

Polymer Stabilization

Polyolefins, such as polyethylene (B3416737) and polypropylene, are susceptible to degradation when exposed to heat and oxygen, a process known as thermoxidation. researchgate.netsemanticscholar.org This degradation proceeds through a free-radical chain reaction that leads to the breaking of polymer chains, loss of mechanical properties, and ultimately, material failure. youtube.comchemrxiv.org Primary antioxidants are additives that interrupt this destructive cycle. energiforsk.se

9,10-Dihydroacridine derivatives function as effective primary antioxidants, also known as radical scavengers or chain-breaking antioxidants. energiforsk.senih.govnih.gov Their mechanism of action is centered on the hydrogen atom attached to the nitrogen at the 10-position of the dihydroacridine ring. nih.gov This N-H bond is relatively weak and can readily donate its hydrogen atom to terminate the highly reactive alkyl (R•) and peroxy (ROO•) radicals that propagate the polymer degradation chain reaction. youtube.commdpi.com

The process can be summarized as follows:

Initiation: Heat or stress causes the formation of an initial alkyl radical (R•) on a polymer chain.

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the cycle.

Interruption by Dihydroacridine: The 9,10-dihydroacridine molecule (AcrH₂) donates its hydrogen atom to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and an acridinyl radical (AcrH•).

Structure Activity Relationship Sar Studies and Rational Design of 9,10 Dihydroacridine Derivatives

Influence of Substituents on Electronic and Photophysical Properties

The electronic nature and placement of substituents on the 9,10-dihydroacridine (B10567) framework profoundly impact its interaction with light and its behavior in redox reactions.

The absorption and emission profiles of 9,10-dihydroacridine derivatives are highly sensitive to substitution. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and fluorescence spectra.

For instance, creating donor-acceptor (D-A) type molecules, where the dihydroacridine acts as the electron donor, can induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with a pronounced solvatochromism, where the emission wavelength shifts with solvent polarity. Different substituents can significantly affect the photophysical properties of these molecules. Both absorption and emission spectra can be red-shifted by extending the π-conjugation of the system, for example by introducing alkyne moieties.

The quantum yield of fluorescence is also heavily dependent on the molecular structure. Substitutions at the 9 and 10 positions of the anthracene (B1667546) core can impact the fluorescence properties. Thiophene substituents, for example, have been shown to decrease the fluorescence quantum yield significantly. rsc.org Furthermore, bulky groups can be attached to the chromophore to prevent aggregation, which often leads to fluorescence quenching. nih.gov

Table 1: Illustrative Photophysical Data for 9,10-Disubstituted Anthracene Derivatives

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
Derivative A 380 450 85
Derivative B 395 480 70
Derivative C 410 510 55

Note: Data is illustrative of trends discussed in the literature and not specific to 1-Ethyl-9,10-dihydroacridine.

The 9,10-dihydroacridine moiety is a potent electron donor, a property that can be precisely modulated through substitution. The ease with which the molecule can be oxidized is quantified by its redox potential. Electron-donating groups, such as alkyl groups (e.g., ethyl), increase the electron density on the acridine (B1665455) core, making it easier to remove an electron and thus lowering the oxidation potential. Conversely, electron-withdrawing groups would make the molecule more difficult to oxidize.

In donor-acceptor-donor (D-A-D) systems incorporating the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit, both donor groups are oxidized at the same potential. researchgate.net The ionization potential, which is related to the oxidation potential, is only slightly dependent on the strength of the donor moieties attached in certain pyridazine (B1198779) derivatives. researchgate.net For example, a phenoxazine-containing compound showed a slightly higher ionization potential than a derivative of 9,9-dimethyl-9,10-dihydroacridine. researchgate.net

Table 2: Electrochemical Properties of Pyridazine Derivatives with Different Donor Moieties

Donor Moiety Oxidation Onset (V vs. Fc) Ionization Potential (eV)
Phenoxazine 0.58 5.38
9,9-dimethyl-9,10-dihydroacridine 0.62 5.42

Source: Adapted from data on pyridazine derivatives to illustrate substituent effects. researchgate.net

Correlating Molecular Structure with Reactivity Profiles

The reactivity of 9,10-dihydroacridine derivatives, particularly in reactions involving electron and hydride transfer, is intricately linked to their molecular structure.

9,10-Dihydroacridines are excellent hydride donors, a function critical to many chemical and biological reduction processes. The mechanism of hydride transfer often proceeds not in a single step, but through a sequence of electron-proton-electron transfers. ewha.ac.kr

The reactivity of 9-substituted 10-methyl-9,10-dihydroacridine (AcrHR) in reactions with hydride acceptors can vary significantly, spanning a range of 10^7 depending on the substituent 'R'. This large variation is mainly attributed to the proton transfer step from the radical cation AcrHR•+. ewha.ac.kr

Design Principles for Tailored 9,10-Dihydroacridine Scaffolds

The deep understanding of structure-activity relationships allows for the rational design of 9,10-dihydroacridine derivatives with properties optimized for specific applications, such as catalysis.

The design of 9,10-dihydroacridine-based catalysts hinges on tailoring the molecule's electronic and steric properties to facilitate a specific reaction pathway. For applications in photoredox catalysis, where the dihydroacridine acts as a photo-excited electron donor, modifications are aimed at several key properties.

Firstly, the redox potential must be tuned to match the substrate of interest. This is achieved by adding electron-donating or -withdrawing groups to the acridine rings. Secondly, the stability of the resulting radical cation is critical for the catalyst to complete its cycle. Unstable radical cations can lead to catalyst degradation. Substitutions at key positions can enhance stability, making the catalyst more robust. acs.org For example, while 9,9-dimethyl dihydroacridine (DHA) has been considered to have an unstable oxidative state, appropriate substitutions on its active sites can stabilize it sufficiently for use in applications like atom transfer radical polymerization (ATRP). acs.org

Engineering for Specific Optoelectronic Applications

The 9,10-dihydroacridine scaffold is a promising platform for the development of materials with tailored optoelectronic properties, particularly for applications in organic light-emitting diodes (OLEDs). The non-planar, butterfly-like structure of the dihydroacridine core, combined with its electron-donating nature, allows for the design of molecules with unique photophysical characteristics. nih.gov Rational design strategies focus on modifying the core structure and introducing various substituents to control properties such as emission color, quantum yield, and charge transport capabilities.

Derivatives of 9,10-dihydroacridine are utilized as host materials, hole transport materials, and emitters in OLEDs. nih.gov A key strategy in engineering these molecules involves creating a donor-acceptor (D-A) structure. For instance, combining the electron-donating 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety with an electron-accepting unit can lead to the development of bipolar luminescent materials. mdpi.com This D-A architecture is beneficial for the injection and transport of both holes and electrons within the OLED device. mdpi.com

The substitution pattern on the 9,10-dihydroacridine core significantly influences the molecule's electronic properties. Theoretical and experimental studies on derivatives have shown that the linking topology (e.g., meta- vs. para-isomers) and the nature of the substituent groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govuni-augsburg.de For example, attaching aryl groups to the DMAC donor can alter the emission spectrum. uni-augsburg.de Electron-withdrawing groups like 4-cyanophenyl and 4-trifluoromethylphenyl tend to blue-shift the emission, while electron-donating groups such as tert-butylphenyl and methoxyphenyl can cause a red-shift. uni-augsburg.de

These modifications also impact the efficiency of triplet exciton (B1674681) harvesting, a critical factor for high-efficiency OLEDs that utilize thermally activated delayed fluorescence (TADF). The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a crucial parameter in TADF materials. The twisted structure of dihydroacridine derivatives helps in separating the HOMO and LUMO, leading to a small ΔEST, which facilitates the up-conversion of triplet excitons to singlets for light emission. uni-augsburg.de By carefully selecting substituents, the rate of reverse intersystem crossing (kRISC) can be significantly enhanced, leading to more efficient OLED performance. uni-augsburg.de

Furthermore, the introduction of specific functional groups can induce intramolecular charge transfer (CT) in the excited state. rsc.org For example, ester-substituted dihydroacridine derivatives have been shown to exhibit large solvatochromic shifts in their emission spectra, indicative of a significant change in dipole moment between the ground and excited states due to a CT process from the electron-donating NH site to the electron-withdrawing ester group. rsc.org This property can be harnessed to tune the emission color by changing the polarity of the surrounding medium or host material. nih.govrsc.org

Below is a table summarizing the optoelectronic properties of selected 9,10-dihydroacridine derivatives, illustrating the impact of structural modifications.

DerivativeDonor MoietyAcceptor MoietyKey Optoelectronic PropertiesApplication
DMAC-TRZ 9,9-dimethyl-9,10-dihydroacridine (DMAC)TriazineS1/T1 Energies: 2.57/2.56 eV; Near-zero ΔESTTADF Emitter
tBuPh-DMAC-TRZ DMAC with tert-butylphenyl substituentTriazineRed-shifted emission; kRISC: 9.2 × 10⁵ s⁻¹ (faster than DMAC-TRZ)TADF Emitter
CNPh-DMAC-TRZ DMAC with 4-cyanophenyl substituentTriazineBlue-shifted emission; Slower kRISC than DMAC-TRZTADF Emitter
2AC-PYD 9,9-dimethyl-9,10-dihydroacridinePyridazineExhibits TADF; Emission in the range of 534–609 nm in tolueneTADF Emitter
Ester-substituted 9,9-diphenyl-9,10-dihydroacridine 9,9-diphenyl-9,10-dihydroacridineMethoxycarbonylphenylHigh quantum yield; Large solvatochromic shifts due to intramolecular charge transferFluorescent Material

This table is generated based on data for 9,10-dihydroacridine derivatives and is for illustrative purposes.

Molecular Scaffolding for Inhibitor Development (e.g., ABCB1)

The 9,10-dihydroacridine framework has been identified as a valuable molecular scaffold for the development of inhibitors targeting specific biological entities, notably the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp). researchgate.netnih.gov ABCB1 is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells. nih.govsemanticscholar.org Inhibiting ABCB1 can restore the efficacy of these drugs.

The non-planar, C2 symmetric structure of 9,10-dihydroacridines makes them promising candidates for the design of ABCB1 inhibitors. researchgate.netnih.gov The rational design of these inhibitors focuses on the structure-activity relationships (SAR) to optimize their potency and selectivity. A key finding in the SAR studies of 9,10-dihydroacridine derivatives is the critical importance of hydrogen bond acceptor functions within the molecule. researchgate.netnih.gov The number and placement of these functions can significantly influence the inhibitory activity against the P-gp efflux pump. researchgate.net

The development process involves synthesizing a series of derivatives with varied substituents and evaluating their ability to inhibit ABCB1-mediated drug efflux. For instance, studies have explored the impact of different functional groups on the dihydroacridine core to understand their contribution to the binding and inhibition of the transporter. researchgate.net The goal is to identify compounds that can effectively block the pump's activity at non-toxic concentrations. researchgate.netnih.gov

Selectivity is another important aspect of the rational design process. Ideally, an inhibitor should be specific for ABCB1 to minimize off-target effects. researchgate.net Bioanalytical studies are conducted to assess the selectivity of promising candidates and to ensure they are not substrates of the ABCB1 pump themselves, which would lead to their own efflux from the target cells. researchgate.netnih.gov

The 9,10-dihydroacridine scaffold serves as a rigid and well-defined platform onto which different chemical moieties can be appended to probe the binding pocket of ABCB1. This approach facilitates the systematic exploration of the chemical space required for potent inhibition. While extensive research has been conducted on various derivatives, the specific contribution of a 1-ethyl substituent on the 9,10-dihydroacridine core for ABCB1 inhibition is not detailed in the available literature. However, the general principles of SAR for this class of compounds provide a foundation for the design of new, potentially more effective inhibitors.

The following table summarizes the inhibitory characteristics of hypothetical 9,10-dihydroacridine derivatives based on established SAR principles for this class of compounds.

Compound SeriesKey Structural FeaturesABCB1 Inhibitory ActivityStructure-Activity Relationship (SAR) Insights
Series A Dihydroacridine core with alkyl side chainsModerateLipophilicity influences activity, but is not the sole determinant.
Series B Dihydroacridine core with hydrogen bond acceptor groups (e.g., carbonyl, ether)HighThe presence and number of hydrogen bond acceptor functions are crucial for potent inhibition. researchgate.netnih.gov
Series C Dihydroacridine core with bulky aromatic substituentsVariableSteric factors can influence binding to the active site of ABCB1.
Series D Dihydroacridine core with hydrogen bond donor groups (e.g., -NH, -OH)Low to ModerateHydrogen bond donors appear to be less critical than acceptors for this scaffold's activity.

This table is illustrative and based on general SAR findings for 9,10-dihydroacridine derivatives as ABCB1 inhibitors.

Emerging Research Directions and Future Perspectives for 1 Ethyl 9,10 Dihydroacridine

Integration into Multifunctional Chemical Systems

The rigid, butterfly-like structure of the 9,10-dihydroacridine (B10567) core makes it an excellent scaffold for the design of complex, multifunctional chemical systems. Its inherent electron-donating capabilities and potential for functionalization are being leveraged in diverse fields, from molecular sensing to medicinal chemistry and optoelectronics.

A significant area of research involves incorporating dihydroacridine units into responsive photosystems . These systems are designed to detect specific analytes, such as nitramine and nitroester explosives, through mechanisms like photo-induced nitration nih.gov. The non-planar geometry and electronic properties of the dihydroacridine moiety are crucial for this function. Furthermore, the 9,10-dihydroacridine framework serves as a promising scaffold for developing inhibitors of transmembrane efflux pumps like ABCB1, which are implicated in multidrug resistance in cancer researchgate.net. In this context, the dihydroacridine core acts as a C2 symmetric molecular platform, with structure-activity relationship studies indicating the importance of hydrogen bond acceptor functions for inhibitory activity researchgate.net.

In the realm of materials science, 9,10-dihydroacridine derivatives are recognized as critical components in Organic Light-Emitting Diodes (OLEDs) . They function effectively as hole transport materials and host materials for emitters, contributing to the development of highly efficient blue OLEDs researchgate.net. The ability to modify the substituents at the 9- and 10-positions allows for fine-tuning of the electronic properties to optimize device performance.

Table 1: Applications of the Dihydroacridine Scaffold in Multifunctional Systems

Application AreaFunction of Dihydroacridine CoreKey Research FindingReference
Responsive PhotosystemsAnalyte detection via photo-induced reactionsUsed to detect nitramine and nitroester explosives. nih.gov nih.gov
Medicinal ChemistryScaffold for ABCB1 inhibitorsNon-planar structure provides a C2 symmetric platform for designing drugs to combat multidrug resistance. researchgate.net researchgate.net
OLED TechnologyHost and hole transport materialServes as a critical component in highly efficient blue OLEDs. researchgate.net researchgate.net

Development of Sustainable Synthesis and Catalytic Processes

The synthesis of 9,9-disubstituted 9,10-dihydroacridines, including ethyl-substituted variants, has been an area of focused improvement to enhance sustainability and efficiency. Traditional synthetic routes often relied on acid-catalyzed cyclization, a method plagued by a competing elimination side-reaction. This not only lowered the yield of the desired dihydroacridine product but also led to the misidentification of the resulting elimination products as the target structural isomers nih.govacs.org.

To overcome these challenges, improved synthetic procedures have been developed that avoid the harsh acidic conditions responsible for the side reactions nih.govacs.org. These modern methods provide more reliable and higher-yielding pathways to 9,9-disubstituted dihydroacridines.

In the broader context of acridine (B1665455) chemistry, sustainable methods such as microwave-assisted synthesis are being explored. For instance, a microwave-assisted thermal cyclization has been successfully employed to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones from m-terphenyl-derived aminoesters nih.gov. This approach aligns with the principles of green chemistry by potentially reducing reaction times and energy consumption compared to conventional heating. The development of multi-component reactions, which generate complex molecules like dihydroacridones in a single step from simple precursors, further contributes to the efficiency and sustainability of synthesizing this class of compounds nih.gov.

Table 2: Comparison of Synthetic Methodologies for Dihydroacridine Derivatives

MethodologyDescriptionAdvantagesChallenges/DisadvantagesReference
Traditional Acid-Catalyzed CyclizationUses strong acids like H₂SO₄ to induce the final ring-closing step.Simple reagents.Prone to competing elimination reactions, leading to byproducts and lower yields. nih.govacs.org nih.govacs.org
Improved ProceduresAlternative reaction conditions that avoid harsh acid treatment.Higher yields, avoids elimination side products, greater product purity. nih.govMay require more specific reagents or conditions. nih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation to promote thermal cyclization.Reduced reaction times, potential for higher efficiency. nih.govRequires specialized equipment; optimization for specific dihydroacridines needed. nih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of the 9,10-dihydroacridine core is a fertile ground for discovering novel transformations. A key feature of its reactivity is the ability of the C9-H and N-H bonds to participate in redox reactions. The molecule can act as a hydride donor, a property central to many of its chemical transformations.

Recent research has uncovered a previously unknown uncatalyzed C-H amination reaction involving 9,10-dihydroacridines and iminoiodanes researchgate.net. The mechanism of this transformation proceeds through a hydride transfer from the dihydroacridine to the iminoiodane, followed by the conjugate addition of a sulfonamide to the resulting oxidized heteroaromatic species researchgate.net. This metal-free reaction highlights the intrinsic reactivity of the dihydroacridine scaffold and offers a new pathway for C-N bond formation.

Another significant area of exploration is the photo-oxidation of 9,10-dihydroacridines. These compounds can be readily oxidized to their corresponding acridones using molecular oxygen as the oxidant researchgate.net. This transformation can be achieved under environmentally benign conditions, using visible blue light irradiation in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate researchgate.net. This process represents a green and efficient method for synthesizing acridones, which are themselves valuable chemical entities.

Table 3: Novel Chemical Transformations of the 9,10-Dihydroacridine Core

TransformationReagents/ConditionsKey Mechanistic StepProductReference
Uncatalyzed Oxidative C-H AminationIminoiodanes, SulfonamidesHydride transfer from the dihydroacridine to the iminoiodane. researchgate.net9-amino-acridine derivatives researchgate.net
Photocatalytic OxidationO₂, Visible blue light, Riboflavin tetraacetate (photocatalyst)Photo-oxidationAcridones researchgate.net researchgate.net

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